molecular formula C16H11ClN2 B372624 4-Chloro-2,6-diphenylpyrimidine d_1_

4-Chloro-2,6-diphenylpyrimidine d_1_

Cat. No.: B372624
M. Wt: 267.73g/mol
InChI Key: MJDDVTZXYXHTRY-WORMITQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6-diphenylpyrimidine d_1_ is a useful research compound. Its molecular formula is C16H11ClN2 and its molecular weight is 267.73g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11ClN2

Molecular Weight

267.73g/mol

IUPAC Name

4-chloro-5-deuterio-2,6-diphenylpyrimidine

InChI

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H/i11D

InChI Key

MJDDVTZXYXHTRY-WORMITQPSA-N

Isomeric SMILES

[2H]C1=C(N=C(N=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (9.30 mL, 99.8 mmol, 7.5 eq.) was added dropwise to 2,6-diphenyl-3H-pyrimidin-4-one (10) (3.3 g, 13.3 mmol) in a vigorous reaction. To this mixture was added slowly phosphorous pentachloride (2.77 g, 13.3 mmol, 1 eq.) and the reaction mixture was stirred at reflux for 3 hours. The reaction mixture was then quenched by pouring into ice-water, and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water and brine, dried (MgSO4) and then concentrated to give a yellow solid. This was recrystallised from hot ethanol to give fine white needles (65%). 1H NMR δ (CDCl3): 8.60-8.18 (m, 5H, Ar), 7.63 (s, 1H, Ar), 7.51-7.57 (m, 5H, Ar).
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Yield
65%

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